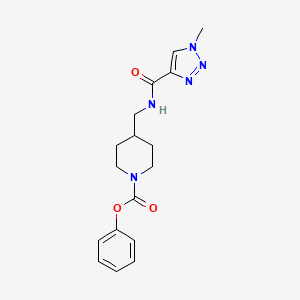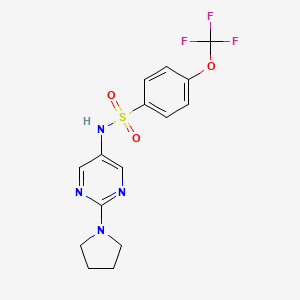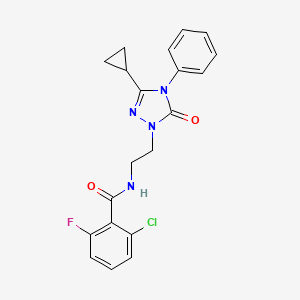
2-(Benzyloxy)-4-ethyl-1-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-ethyl-1-fluorobenzene is a chemical compound that is likely to be an aromatic compound due to the presence of a benzene ring in its name. The "benzyloxy" group suggests that it has a benzyl ether functional group, while the "ethyl" indicates an ethyl substituent. The "fluoro" denotes the presence of a fluorine atom. This compound is not directly discussed in the provided papers, but it shares some structural similarities with the compounds that are discussed, such as the presence of a fluorine atom and a benzene ring.
Synthesis Analysis
The synthesis of aromatic fluorinated compounds can be achieved through various methods. For example, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was accomplished by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% yield . Although the exact synthesis of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene is not described, similar methods could potentially be applied, such as starting with a suitably substituted fluorobenzene and introducing the benzyloxy and ethyl groups through electrophilic aromatic substitution or other related reactions.
Molecular Structure Analysis
The molecular structure of aromatic fluorinated compounds can be confirmed using techniques such as X-ray crystallography, as was done for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . Additionally, characterization can be performed using 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR. These techniques would likely be applicable in analyzing the structure of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene to confirm the positions of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of fluorobenzene derivatives can vary depending on the substituents present on the benzene ring. For instance, the presence of electron-withdrawing or electron-donating groups can influence the reactivity towards nucleophilic or electrophilic attack. The provided papers do not detail specific reactions for 2-(Benzyloxy)-4-ethyl-1-fluorobenzene, but the synthesis of 2,4-dichlorofluorobenzene involves diazotization and substitution reactions . Similar reactions might be relevant for modifying the structure of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene or for its use in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(Benzyloxy)-4-ethyl-1-fluorobenzene would be influenced by its molecular structure. The presence of a fluorine atom can affect the compound's polarity, boiling point, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, the high purity (99.2%) and yield (50.2%) reported for the synthesis of 2,4-dichlorofluorobenzene suggest that with optimized synthetic procedures, it is possible to obtain fluorinated aromatic compounds with high purity and reasonable yields . These attributes are important for industrial production and practical applications.
科学的研究の応用
Organometallic Chemistry and Catalysis
Fluorobenzene derivatives, due to the presence of fluorine atoms, demonstrate unique reactivity patterns that are beneficial in organometallic chemistry and transition-metal-based catalysis. The electron-withdrawing nature of fluorine reduces π-electron density donation from the arene, enabling these compounds to serve as weakly coordinating solvents or easily displaced ligands. This property facilitates the synthesis of well-defined metal complexes and catalyzes reactions involving C-H and C-F bond activation, thereby opening new avenues for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Fluorination Techniques
Research on fluorination techniques using xenon difluoride in the presence of boron trifluoride etherate highlights the selective fluorination of aromatic compounds, including benzene derivatives. This method results in the formation of fluorobenzene among other fluorinated aromatic compounds, indicating the utility of such reactions in introducing fluorine atoms into complex organic molecules (Fedorov et al., 2015).
Fluorinated Ligands for Imaging
In the development of imaging agents, fluorinated benzene derivatives have been employed to create novel ligands for myocardial perfusion imaging with positron emission tomography (PET). The introduction of fluorine into these compounds enhances their properties for medical imaging applications, suggesting the potential of similar fluorobenzene derivatives in biomedical research (Mou et al., 2012).
Liquid Crystalline Materials
The study of liquid crystalline behavior in binary mixtures involving structurally dissimilar mesogens and nonmesogens, including fluorobenzene derivatives, sheds light on the impact of molecular structure on liquid crystalline properties. Such research informs the design of materials with tailored optical and electronic properties for applications in displays and sensors (Dave, Patel, & Bhatt, 2013).
Synthesis of Fluorinated Pharmaceuticals
Fluorobenzenes are pivotal in the synthesis of various pharmaceutical compounds. For instance, the nucleophilic substitution reactions of fluorobenzenes under microwave irradiation demonstrate a method for synthesizing 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products, highlighting the role of fluorinated intermediates in the efficient production of bioactive molecules (Xiao-chun, 2008).
特性
IUPAC Name |
4-ethyl-1-fluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-12-8-9-14(16)15(10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIYTAHLOFDKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-ethyl-1-fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)


![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)


![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)


![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)